molecular formula C16H17ClO2S B14138208 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene CAS No. 89039-21-4

1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene

Cat. No.: B14138208
CAS No.: 89039-21-4
M. Wt: 308.8 g/mol
InChI Key: KOIFCAQBODOAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro and methoxy group, along with a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with 2-chloro-4-methoxyphenyl ethyl sulfide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison: 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene is unique due to its specific sulfanyl linkage and dual methoxy substitution, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and methoxy groups can influence its solubility, stability, and interaction with biological targets .

Properties

CAS No.

89039-21-4

Molecular Formula

C16H17ClO2S

Molecular Weight

308.8 g/mol

IUPAC Name

1-[2-chloro-2-(4-methoxyphenyl)ethyl]sulfanyl-4-methoxybenzene

InChI

InChI=1S/C16H17ClO2S/c1-18-13-5-3-12(4-6-13)16(17)11-20-15-9-7-14(19-2)8-10-15/h3-10,16H,11H2,1-2H3

InChI Key

KOIFCAQBODOAQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CSC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.